molecular formula C29H30N4O5S3 B2988582 Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-89-5

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2988582
CAS RN: 398998-89-5
M. Wt: 610.76
InChI Key: SSQMRLRSPHHEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular and anti-Parkinsonian activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. For example, 1H NMR and 13C NMR have been used to confirm the structures of synthesized compounds . In addition, IR spectroscopy has been used to identify functional groups .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis . They have also been found to be active in alleviating haloperidol-induced catalepsy in mice .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For example, the yield, melting point, and mass of the synthesized compounds have been determined . In addition, IR, 1H NMR, and 13C NMR spectra have been used to analyze the functional groups and structure of the compounds .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Thiazole compounds have been used as dopant emitters in OLEDs due to their emission properties. They exhibit green emission in solution and solid films, which shifts to blue and enhances when coordinated with boron difluoride complexes. This makes them suitable for use in OLED devices with strong emission and low turn-on voltages .

Antimicrobial Activity

Some thiazole derivatives have shown significant activity against bacterial strains like B. cereus, B. subtilis, E. coli, and fungal strains such as A. niger, Fusarium oxisporum, and Rhizopus oryzae. These properties make them candidates for developing new antimicrobial agents .

Antioxidant Properties

Thiazoles have also demonstrated potent DPPH radical scavenging activity, comparable to standard antioxidants like vitamin E. This suggests their potential use as antioxidants in various applications .

Analgesic and Anti-inflammatory Activities

Certain thiazole compounds have been identified with significant analgesic and anti-inflammatory activities, which could lead to the development of new pain relief medications .

Antitumor and Cytotoxic Activity

Thiazoles have been synthesized and tested for cytotoxicity activity on human tumor cell lines, showing potent effects on prostate cancer cells. This indicates their potential application in cancer research and treatment .

Anti-tubercular Compounds

Recent synthetic developments of benzothiazole-based compounds have shown promising anti-tubercular activity both in vitro and in vivo. These compounds could contribute to the fight against tuberculosis by providing new treatment options .

Future Directions

Benzothiazole derivatives show promise in the treatment of tuberculosis and Parkinson’s disease . Future research could focus on further understanding the mechanism of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in clinical trials.

properties

IUPAC Name

ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5S3/c1-2-38-29(35)32-15-17-33(18-16-32)41(36,37)20-13-11-19(12-14-20)26(34)31-28-25(21-7-3-5-9-23(21)39-28)27-30-22-8-4-6-10-24(22)40-27/h4,6,8,10-14H,2-3,5,7,9,15-18H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQMRLRSPHHEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.